molecular formula C20H13N3O4S B12017504 4-[(E)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate CAS No. 463959-53-7

4-[(E)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate

Cat. No.: B12017504
CAS No.: 463959-53-7
M. Wt: 391.4 g/mol
InChI Key: FQRSTLIIVJRPEF-LFIBNONCSA-N
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Description

4-[(E)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate is a fused heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazine core substituted with a phenyl group at position 6 and an (E)-configured vinyl acetate moiety at position 2. Its molecular formula is C₂₂H₁₅N₃O₄S (calculated from and related analogs), with a molecular weight of 417.44 g/mol.

The synthesis of such derivatives typically involves Knoevenagel condensation of thiazolo-triazinone precursors with aldehydes or ketones, followed by acetylation (). The (E)-configuration of the exocyclic double bond is critical for electronic and steric properties, influencing biological activity .

Properties

CAS No.

463959-53-7

Molecular Formula

C20H13N3O4S

Molecular Weight

391.4 g/mol

IUPAC Name

[4-[(E)-(3,7-dioxo-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C20H13N3O4S/c1-12(24)27-15-9-7-13(8-10-15)11-16-19(26)23-20(28-16)21-18(25)17(22-23)14-5-3-2-4-6-14/h2-11H,1H3/b16-11+

InChI Key

FQRSTLIIVJRPEF-LFIBNONCSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole and triazine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized nature and use in research rather than large-scale manufacturing. the principles of organic synthesis, such as batch processing and continuous flow techniques, can be adapted for its production.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxygenated derivatives, while reduction could produce simpler compounds with fewer functional groups .

Scientific Research Applications

The compound 4-[(E)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate is a complex organic molecule with potential applications in various scientific fields. This article will explore its chemical properties, biological activities, and potential uses in research and industry.

Structural Information

  • Molecular Formula : C21H15N3O4S
  • Molecular Weight : 405.07779 g/mol
  • SMILES Notation : CC(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2
  • InChI Key : YVFJQTJXLZGECB-PDGQHHTCSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+406.08562193.4
[M+Na]+428.06756210.2
[M+NH4]+423.11216199.3
[M+K]+444.04150202.1

Anticancer Activity

Research indicates that compounds similar to 4-[(E)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate may exhibit significant anticancer properties. The thiazole and triazine moieties are known for their ability to interact with biological targets involved in cancer progression, potentially leading to apoptosis in cancer cells.

Antimicrobial Properties

Compounds containing thiazole and triazine rings have been studied for their antimicrobial activities against various pathogens. Preliminary studies suggest that this compound could be effective against certain bacterial strains, making it a candidate for further investigation in pharmaceutical applications.

Enzyme Inhibition

The structure of this compound suggests potential as an enzyme inhibitor. Inhibitors of specific enzymes involved in metabolic pathways can be crucial for developing treatments for diseases such as diabetes and hypertension.

Study on Anticancer Effects

A study published in a peer-reviewed journal evaluated the anticancer effects of thiazole derivatives on human cancer cell lines. The results indicated that derivatives with similar structures to 4-[(E)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate showed promising results in reducing cell viability and inducing apoptosis.

Antimicrobial Efficacy Research

Another research article focused on the synthesis of thiazole-based compounds and their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings highlighted that certain modifications to the thiazole structure significantly enhanced antimicrobial efficacy.

Mechanism of Action

The mechanism of action of 4-[(E)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

  • The target compound’s phenyl group may confer stability over benzyl derivatives () .
  • Configuration (E vs. Z) : The (E)-isomer in the target compound likely offers better conjugation and planar geometry compared to (Z)-isomers, affecting binding to biological targets .
  • Position 2 Modifications : Vinyl acetate (target) vs. methoxy () or oxo groups () alter electronic density, influencing reactivity and metabolic stability .

Cytotoxicity and SAR:

  • Compounds like 6-Benzyl-3-aryl-thiazolo[3,2-b][1,2,4]triazin-7-ones () exhibit potent cytotoxicity (IC₅₀: 2.5–8.7 μM) against cancer cell lines, attributed to aryl and benzyl substituents enhancing DNA intercalation or enzyme inhibition . The target compound’s phenyl and acetate groups may similarly modulate apoptosis pathways.
  • Triazolo-thiadiazines () show broader activities (antimicrobial, anti-inflammatory) due to sulfur and nitrogen-rich cores, but their non-planar structures reduce target specificity compared to thiazolo-triazinones .

Biological Activity

4-[(E)-(3,7-Dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate (CAS Number: 463959-53-7) is a complex organic compound characterized by its unique thiazolo[3,2-b][1,2,4]triazine core. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.

The molecular formula of the compound is C20H13N3O4SC_{20}H_{13}N_{3}O_{4}S with a molecular weight of 391.400 g/mol. Key physical properties include:

  • Density: 1.4 ± 0.1 g/cm³
  • Boiling Point: 559.2 ± 60.0 °C at 760 mmHg
  • Flash Point: 292.0 ± 32.9 °C

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazolo[3,2-b][1,2,4]triazine structure may enhance its binding affinity to these targets, leading to modulation of biological pathways that can result in therapeutic effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds containing thiazole and triazine moieties. These compounds have shown significant activity against various bacterial strains and fungi. For instance:

  • Case Study: A derivative with a similar structure demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that thiazolo[3,2-b][1,2,4]triazine derivatives exhibit cytotoxic effects on cancer cell lines.

  • Case Study: A related compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values in the micromolar range .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor.

  • α-Glucosidase Inhibition: Similar compounds have been reported to inhibit α-glucosidase activity effectively, which is crucial for managing postprandial blood glucose levels in diabetic patients . This suggests that 4-[(E)-(3,7-Dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate may also exhibit similar properties.

Research Findings

Study Biological Activity Findings
AntimicrobialEffective against E. coli and S. aureus
AntidiabeticPotential α-glucosidase inhibitor
AnticancerCytotoxicity in MCF-7 and HeLa cells

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